2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide
Description
2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide is a synthetic compound that belongs to the class of pyridine dicarboxamides. This compound is characterized by the presence of two oxolan-2-ylmethyl groups attached to the nitrogen atoms at positions 2 and 5 of the pyridine ring. Pyridine dicarboxamides are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science .
Properties
IUPAC Name |
2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-16(19-10-13-3-1-7-23-13)12-5-6-15(18-9-12)17(22)20-11-14-4-2-8-24-14/h5-6,9,13-14H,1-4,7-8,10-11H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQQVENVKACFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN=C(C=C2)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide typically involves the condensation of pyridine-2,5-dicarboxylic acid with oxolan-2-ylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolan-2-ylmethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amide derivatives, and substituted pyridine dicarboxamides .
Scientific Research Applications
2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which 2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide exerts its effects involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine ring and the amide groups. This coordination leads to the formation of stable complexes that can participate in various chemical and biological processes. The molecular targets and pathways involved include metal ion transport and catalysis .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(pyrazine-2-carboxamido)pyridine: Similar in structure but contains pyrazine groups instead of oxolan-2-ylmethyl groups.
2,6-Bis(pyridine-2-carboxamido)pyridine: Contains pyridine groups instead of oxolan-2-ylmethyl groups.
Uniqueness
2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide is unique due to the presence of oxolan-2-ylmethyl groups, which enhance its solubility and reactivity compared to other pyridine dicarboxamides. This structural feature makes it particularly valuable in applications requiring high solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
